1-Butyl-3-(2-morpholinoethyl)urea

Lipoxygenase inhibition Inflammation Arachidonic acid cascade

1-Butyl-3-(2-morpholinoethyl)urea (CAS 120679-86-9; molecular formula C₁₁H₂₃N₃O₂, molecular weight 229.32 g mol⁻¹; synonym: N-butyl-N′-[2-(4-morpholinyl)ethyl]urea) is a synthetic, unsymmetrical urea derivative characterized by an n‑butyl substituent on one urea nitrogen and a 2‑(morpholin‑4‑yl)ethyl group on the other. The compound is commercially available in purities ≥95 % from multiple global suppliers for early‑stage discovery, lead‑optimization, and chemical‑biology workflows, and it is routinely shipped at ambient temperature with storage recommended at 2–8 °C in sealed, dry containers.

Molecular Formula C11H23N3O2
Molecular Weight 229.32 g/mol
CAS No. 120679-86-9
Cat. No. B3033811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-(2-morpholinoethyl)urea
CAS120679-86-9
Molecular FormulaC11H23N3O2
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCCCCNC(=O)NCCN1CCOCC1
InChIInChI=1S/C11H23N3O2/c1-2-3-4-12-11(15)13-5-6-14-7-9-16-10-8-14/h2-10H2,1H3,(H2,12,13,15)
InChIKeyHOCAGJKQUJUQAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-3-(2-morpholinoethyl)urea (CAS 120679-86-9) — Compound Identity, Chemical Profile, and Procurement Rationale


1-Butyl-3-(2-morpholinoethyl)urea (CAS 120679-86-9; molecular formula C₁₁H₂₃N₃O₂, molecular weight 229.32 g mol⁻¹; synonym: N-butyl-N′-[2-(4-morpholinyl)ethyl]urea) is a synthetic, unsymmetrical urea derivative characterized by an n‑butyl substituent on one urea nitrogen and a 2‑(morpholin‑4‑yl)ethyl group on the other . The compound is commercially available in purities ≥95 % from multiple global suppliers for early‑stage discovery, lead‑optimization, and chemical‑biology workflows, and it is routinely shipped at ambient temperature with storage recommended at 2–8 °C in sealed, dry containers .

Why Generic Substitution of Morpholinoethyl Ureas Is Scientifically Unsound Without Compound-Specific Quantitative Evidence


Substituted 1‑alkyl‑3‑(2‑morpholinoethyl)ureas cannot be treated as interchangeable because even minor changes in the N‑alkyl chain length, branching, or lipophilicity can drastically alter target‑engagement profiles, selectivity windows, and physicochemical properties [1]. Public bioactivity repositories contain data for close analogues showing that seemingly subtle modifications—such as replacing a butyl with an ethyl or a substituted‑phenyl group—can change IC₅₀ values by orders of magnitude [2]. Consequently, the decision to procure a specific morpholinoethyl urea must be guided by compound‑specific, quantitative comparator data rather than by class‑level assumptions.

Quantitative Pharmacological and Biological Evidence for 1-Butyl-3-(2-morpholinoethyl)urea Versus Closest Structural and Functional Comparators


Lipoxygenase (5‑LO) Inhibitory Activity in RBL‑1 Cells: Differentiating Low‑Micromolar Potency from Inactive Analogues

In rat basophilic leukemia‑1 (RBL‑1) cells, 1‑butyl‑3‑(2‑morpholinoethyl)urea was evaluated for 5‑lipoxygenase (5‑LO) inhibition. At a screening concentration of 100 µM, it exhibited no significant activity (NS), in contrast to the structurally related but functionally potent N‑hydroxyurea lipoxygenase inhibitor class (e.g., zileuton, IC₅₀ ≈ 0.5–1 µM) [1]. This directly demonstrates that the butyl‑morpholinoethyl urea scaffold is not a privileged 5‑LO pharmacophore, a key discriminator for scientists selecting tool compounds for the arachidonic acid pathway.

Lipoxygenase inhibition Inflammation Arachidonic acid cascade

P2X3 Purinoceptor Antagonism: Cross‑Study Potency Comparison with Reference Antagonists

In a recombinant rat P2X3 receptor assay conducted in Xenopus oocytes, 1‑butyl‑3‑(2‑morpholinoethyl)urea was evaluated for antagonist activity at a single concentration of 10 µM [1]. While the assay did not report a quantitative IC₅₀, the activity can be benchmarked against the reference P2X3 antagonist A‑317491, which exhibits an IC₅₀ of approximately 50–100 nM in similar electrophysiological assays [2]. The fact that the compound was screened at 10 µM—a concentration 100‑ to 200‑fold higher than the reference’s IC₅₀—indicates substantially weaker P2X3 antagonism, making it unsuitable as a primary P2X3 probe.

P2X3 receptor Pain Ion channel

Antiproliferative Activity in COLO 320DM Colorectal Cancer Cells: Quantitative Differentiation from Non‑Cancer Cell Lines

The compound exhibited antiproliferative activity against human COLO 320DM colorectal adenocarcinoma cells (wild‑type KRAS) following 24 h incubation in the presence of mevalonic acid (MVA) [1]. Specific IC₅₀ values were not publicly disclosed; however, the experimental context—a KRAS wild‑type background—distinguishes this compound from many urea‑based kinase inhibitors that preferentially target KRAS‑mutant lines. For reference, the clinically used multikinase inhibitor sorafenib (a diaryl urea) shows GI₅₀ values of 2–6 µM across a panel of colorectal cancer lines [2]. The compound’s activity in a wild‑type KRAS context may offer a differentiated starting point for cancers not driven by KRAS mutations.

Anticancer screening Colorectal cancer KRAS wild‑type

Multi‑Target Enzyme Inhibition Profile: Quantitative Class‑Level Comparison with Selective Inhibitors

Curated academic records describe 1‑butyl‑3‑(2‑morpholinoethyl)urea as a potent lipoxygenase inhibitor that also interferes with formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and additionally functions as an antioxidant in fats and oils [1]. This polypharmacological profile contrasts sharply with selective agents such as celecoxib (COX‑2 selective, IC₅₀ ≈ 0.04 µM vs. COX‑1 > 15 µM) or zileuton (5‑LO selective) [2]. The multi‑target nature may be advantageous for applications requiring broad‑spectrum modulation of inflammatory and redox pathways but undesirable for target‑specific mechanistic studies.

Polypharmacology Enzyme inhibition Off‑target profiling

Physicochemical Property Differentiation from the Ethyl Analog: Predicted Boiling Point and LogP Implications

The n‑butyl substituent increases molecular weight (229.32 g mol⁻¹) and lipophilicity (cLogP estimated at ~1.2) compared to the ethyl analog 1‑ethyl‑3‑(2‑morpholinoethyl)urea (MW 201.27 g mol⁻¹; predicted boiling point ~392 °C) . This results in a higher predicted boiling point of 412.9±30.0 °C and altered solubility characteristics that may favor membrane permeability in cell‑based assays while retaining aqueous solubility due to the morpholine ring . Such differences are critical when selecting compounds for in‑vitro ADME profiling or fragment‑based screening libraries.

Physicochemical properties Pre‑formulation Drug‑likeness

Recommended Research and Procurement Scenarios for 1-Butyl-3-(2-morpholinoethyl)urea Based on Quantitative Evidence


Phenotypic Screening for Multi‑Target Anti‑Inflammatory or Antioxidant Activity

Given its documented inhibition of lipoxygenase, cyclooxygenase, and carboxylesterase, combined with antioxidant properties [1], 1‑butyl‑3‑(2‑morpholinoethyl)urea is best utilized in phenotypic assays where simultaneous modulation of multiple inflammatory and redox pathways is desired. It is not suitable as a target‑specific tool for any single enzyme.

Colorectal Cancer Cell‑Line Profiling in Wild‑Type KRAS Contexts

The antiproliferative activity observed in COLO 320DM cells (wild‑type KRAS) supports its use in screening panels that compare wild‑type versus mutant KRAS colorectal lines [2]. The compound may help identify context‑dependent vulnerabilities in tumors lacking common RAS driver mutations.

SAR Exploration Around the Morpholinoethyl Urea Scaffold

The physicochemical property data distinguishing the butyl analog from the ethyl analog (e.g., higher boiling point by ~20 °C, greater molecular weight) enable rational library design for structure–activity relationship (SAR) studies . Researchers can procure both analogs to systematically probe the effect of N‑alkyl chain length on target engagement and cellular permeability.

Negative Control for 5‑Lipoxygenase or P2X3‑Focused Campaigns

The absence of significant 5‑LO inhibition at 100 µM [3] and weak P2X3 activity relative to reference antagonists [4] position this compound as a potential negative control or low‑potency comparator in mechanistic studies, helping to establish assay windows for more potent chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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